molecular formula C10H18O3 B185708 (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate CAS No. 104802-52-0

(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate

Cat. No.: B185708
CAS No.: 104802-52-0
M. Wt: 186.25 g/mol
InChI Key: ZVWQHGKXYFSVEU-UHFFFAOYSA-N
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Description

(1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate: is an organic compound with the molecular formula C10H18O3 It is a cyclohexane derivative with an ethyl ester group and a hydroxymethyl group attached to the cyclohexane ring

Mechanism of Action

Target of Action

The primary targets of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that this compound is a useful reagent in the synthesis and biopharmaceutical evaluation of imatinib analogs .

Pharmacokinetics

The compound has a boiling point of 251℃ and a density of 1.058 . It is slightly soluble in chloroform, DMSO, and methanol . These properties may influence its bioavailability, but more research is needed to fully understand its pharmacokinetic profile.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or argon) at 2-8°C to maintain its stability . The compound’s solubility in different solvents may also affect its action and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate typically involves the esterification of (1R,4R)-4-(hydroxymethyl)cyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed:

    Oxidation: (1R,4R)-Ethyl 4-(carboxymethyl)cyclohexanecarboxylate.

    Reduction: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and as a building block for pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as intermediates in the synthesis of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials requiring specific ester functionalities.

Comparison with Similar Compounds

    (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    (1R,4R)-4-(Hydroxymethyl)cyclohexanecarboxylic acid: The free acid form of the compound.

    (1R,4R)-Ethyl 4-(carboxymethyl)cyclohexanecarboxylate: An oxidized derivative with a carboxymethyl group.

Uniqueness: (1R,4R)-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to its similar compounds. The presence of both an ester and a hydroxymethyl group allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWQHGKXYFSVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543505
Record name Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104802-52-0
Record name Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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